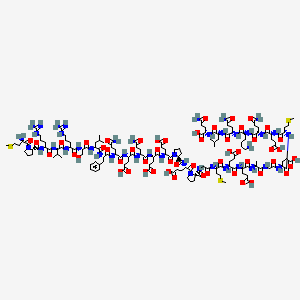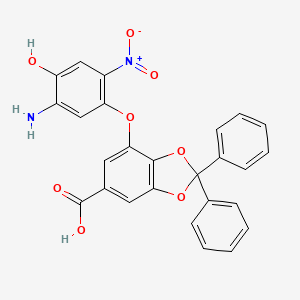
Nocistatin (human)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nocistatin (human) is an endogenous neuropeptide derived from the precursor protein prepronociceptin. It is known for its role in modulating pain and other central nervous system functions. Nocistatin is produced by neuronal cells and neutrophils and has been identified as a direct agonist of acid-sensing ion channels (ASICs), which are involved in various physiological processes, including pain perception, neurodegeneration, and inflammation .
作用机制
诺西斯汀通过直接激活酸敏感离子通道(ASIC)发挥作用,包括ASIC1、ASIC2和ASIC3。这种激活导致离子通道开放和阳离子的流入,从而导致神经元兴奋性和突触传递的变化。 诺西斯汀还调节其他受体和信号通路的活性,有助于其多种生物学效应 .
生化分析
Biochemical Properties
Nocistatin (human) interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to block the action of nociceptin, a neuropeptide involved in pain transmission . This interaction involves distinct receptors from those of nociceptin .
Cellular Effects
Nocistatin (human) has profound effects on various types of cells and cellular processes. It influences cell function by modulating pain signals. For instance, it has been shown to attenuate pain evoked by prostaglandin E2 . This suggests that Nocistatin (human) may have a role in regulating cellular responses to pain stimuli.
Molecular Mechanism
At the molecular level, Nocistatin (human) exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to significantly modulate c-Fos expression in the mouse thalamus . c-Fos is an immediate early gene that helps map changes in gene expression and neuronal activity due to external stimulation .
准备方法
合成路线和反应条件: 诺西斯汀的合成涉及在合适的宿主细胞中表达前降压素基因,然后通过蛋白水解裂解前体蛋白以释放诺西斯汀。这个过程可以使用重组DNA技术进行,其中编码前降压素的基因被插入质粒载体并被引入宿主细胞,如大肠杆菌或酵母菌。 宿主细胞随后产生前体蛋白,该蛋白随后被裂解以产生诺西斯汀 .
工业生产方法: 诺西斯汀的工业生产通常涉及使用基因工程微生物的大规模发酵过程。然后将发酵液进行纯化步骤,包括色谱法和过滤,以分离和纯化诺西斯汀。 然后将纯化的肽配制成所需的制剂形式用于研究或治疗用途 .
化学反应分析
反应类型: 诺西斯汀主要经历蛋白水解裂解反应,其中它从更大的前体蛋白前降压素中被加工出来。 此外,诺西斯汀可以与各种受体和离子通道相互作用,导致构象变化和下游信号通路激活 .
常用试剂和条件: 前降压素的蛋白水解裂解以释放诺西斯汀通常使用特定的蛋白酶,如胰蛋白酶或糜蛋白酶进行。 这些反应在生理条件下进行,包括中性pH值和适度温度 .
形成的主要产物: 从前降压素的蛋白水解裂解形成的主要产物是诺西斯汀。 其他裂解产物可能包括降压素/孤儿蛋白FQ,它在各种生物学功能中对诺西斯汀具有相反的作用 .
科学研究应用
诺西斯汀因其在调节疼痛和其他中枢神经系统功能中的作用而被广泛研究。它已被证明可以拮抗降压素/孤儿蛋白FQ的作用,从而调节疼痛感知、记忆和焦虑。 诺西斯汀还参与突触传递的调节,并在治疗神经退行性疾病、炎症和慢性疼痛方面具有潜在的治疗应用 .
相似化合物的比较
诺西斯汀在其直接激活ASIC的能力方面是独特的,这是许多其他神经肽所没有的性质。类似的化合物包括降压素/孤儿蛋白FQ,它源自相同的蛋白质前体,但对疼痛感知和其他中枢神经系统功能具有相反的作用。 其他相关的神经肽包括强啡肽和内啡肽,它们也调节疼痛和神经元活性,但通过不同的受体和机制 .
属性
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H238N42O53S3/c1-73(2)67-97(136(232)183-96(147(243)244)33-46-108(156)197)184-132(228)86(32-45-107(155)196)169-122(218)79(23-14-15-58-150)168-125(221)83(29-42-104(152)193)170-129(225)90(38-51-115(208)209)176-134(230)93(57-66-247-10)178-124(220)82(34-47-111(200)201)166-109(198)70-163-120(216)76(7)165-121(217)87(35-48-112(202)203)172-130(226)89(37-50-114(206)207)175-133(229)92(56-65-246-9)167-110(199)71-164-140(236)101-26-18-62-190(101)146(242)95(41-54-118(214)215)182-142(238)103-28-20-63-191(103)145(241)94(40-53-117(212)213)181-131(227)91(39-52-116(210)211)174-126(222)84(30-43-105(153)194)171-128(224)88(36-49-113(204)205)173-127(223)85(31-44-106(154)195)177-138(234)99(69-77-21-12-11-13-22-77)186-137(233)98(68-74(3)4)185-139(235)100(72-192)187-123(219)80(24-16-59-161-148(157)158)180-143(239)119(75(5)6)188-135(231)81(25-17-60-162-149(159)160)179-141(237)102-27-19-61-189(102)144(240)78(151)55-64-245-8/h11-13,21-22,73-76,78-103,119,192H,14-20,23-72,150-151H2,1-10H3,(H2,152,193)(H2,153,194)(H2,154,195)(H2,155,196)(H2,156,197)(H,163,216)(H,164,236)(H,165,217)(H,166,198)(H,167,199)(H,168,221)(H,169,218)(H,170,225)(H,171,224)(H,172,226)(H,173,223)(H,174,222)(H,175,229)(H,176,230)(H,177,234)(H,178,220)(H,179,237)(H,180,239)(H,181,227)(H,182,238)(H,183,232)(H,184,228)(H,185,235)(H,186,233)(H,187,219)(H,188,231)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H,243,244)(H4,157,158,161)(H4,159,160,162)/t76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,119-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZVAQPRAUPWHZ-FBGOCWIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C149H238N42O53S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3561.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)
![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)

![(1R,3aR,5aS,9aS,9bR,11aR)-6,6,9a,11a-tetramethyl-2,3a,5,5a,7,8,9,9b,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1-ol](/img/structure/B561473.png)





![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)


